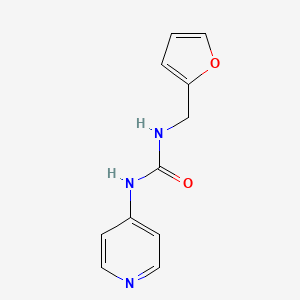
1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea is a heterocyclic organic compound that features both furan and pyridine rings. These rings are connected through a urea linkage, making it a unique molecule with potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyridine moieties in its structure imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea typically involves the reaction of furan-2-carbaldehyde with pyridin-4-ylamine in the presence of a urea derivative. The reaction is usually carried out under mild conditions, often using a solvent such as ethanol or methanol. The process can be summarized as follows:
Step 1: Furan-2-carbaldehyde is reacted with pyridin-4-ylamine to form an intermediate Schiff base.
Step 2: The Schiff base is then treated with a urea derivative to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan-2-ylmethyl group but has an indole ring instead of a pyridine ring.
Furan-2-carboxylic acid derivatives: Similar furan ring structure but different functional groups.
Pyridine derivatives: Similar pyridine ring structure but different substituents.
Uniqueness: 1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea is unique due to the combination of furan and pyridine rings connected through a urea linkage. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
5126-01-2 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C11H11N3O2/c15-11(13-8-10-2-1-7-16-10)14-9-3-5-12-6-4-9/h1-7H,8H2,(H2,12,13,14,15) |
InChI Key |
GSKKYESQNUMYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















